molecular formula C22H28ClNO4 B026666 2-Azachlormadinone acetate CAS No. 105165-23-9

2-Azachlormadinone acetate

Cat. No. B026666
M. Wt: 405.9 g/mol
InChI Key: OOHUAUAZGBDNEC-OFUYBIASSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azachlormadinone acetate is not well-documented in the available literature. It is known that the compound can be prepared as a potential antiandrogenic agent , but the specific methods and processes used in its synthesis are not clearly outlined.


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2-Azachlormadinone acetate. The compound was prepared as a potential antiandrogenic agent , suggesting it may interact with androgen receptors, but specific chemical reactions have not been detailed in the available literature.

Scientific Research Applications

  • Contraception and Hormone Replacement Therapy : Chlormadinone acetate is an orally effective progestogen used in contraception and hormone replacement therapy (HRT). It exhibits a strong anti-gonadotropic effect, suppressing ovarian function, inhibiting ovulation, and creating unfavorable conditions for fertilization and implantation, thereby effectively preventing pregnancy (Druckmann, 2009). Additionally, in combined oral contraceptives, it provides effective contraception and good cycle control (Spona, Binder, Höschen, & Feichtinger, 2010).

  • Antiandrogenic Properties : It has been shown to have potential antiandrogenic effects, which are beneficial in improving skin conditions. This property is particularly useful in the treatment of acne and other skin disorders related to androgen excess (Raudrant & Rabe, 2012).

  • Treatment of Androgen Excess-Related Diseases : Its antiandrogenic effects are also beneficial for conditions related to androgen excess, such as polycystic ovary syndrome (PCOS) and hirsutism. This makes it a valuable tool in managing these conditions (Sabatini, Orsini, Cagiano, & Loverro, 2007).

  • Cancer Therapy : Chlormadinone acetate has been used in the treatment of prostate cancer, where it helps to suppress androgen levels and reduce the risk of disease flare in patients with metastatic carcinoma of the prostate (Yoshida & Takeuchi, 1995).

  • Genotoxic and Cytotoxic Effects : At higher doses, chlormadinone acetate has demonstrated genotoxic and cytotoxic effects on mouse bone marrow cells, highlighting the importance of dose regulation in its clinical use (Siddique & Afzal, 2004).

properties

IUPAC Name

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-3,3a,3b,8,9,9b,10,11-octahydro-2H-indeno[4,5-h]isoquinolin-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO4/c1-12(25)22(28-13(2)26)8-6-16-14-9-18(23)17-10-19(27)24-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3,(H,24,27)/t14-,15+,16+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUAUAZGBDNEC-OFUYBIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)NCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)NC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909372
Record name 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azachlormadinone acetate

CAS RN

105165-23-9
Record name 2-Azachlormadinone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105165239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Shibata, S TAKEGAWA, N KOIZUMI… - Chemical and …, 1992 - jstage.jst.go.jp
… This report describes the preparation and the antiandrogenic activity of 2-azachlormadinone acetate (l7—acetoxy-6-chloro-2-azapregna-4,6-diene-3,20-dione, 5a), 2-oxachlormadinone …
Number of citations: 37 www.jstage.jst.go.jp

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